3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine
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Overview
Description
3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine is a biphenyl derivative characterized by the presence of bromine and fluorine substituents on the biphenyl scaffold. Biphenyl compounds are widely recognized for their applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biphenyl derivatives. The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dioxane
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process involves techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (bromine and fluorine), the compound can undergo electrophilic substitution reactions at the aromatic ring.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (HNO3) and sulfonating agents (SO3) can be used.
Nucleophilic Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amine group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluoro-[1,1’-biphenyl]
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 3-Bromo-5-fluorobenzonitrile
Uniqueness
3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the bromine, fluorine, and amine groups on the biphenyl scaffold. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C12H9BrFN |
---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-phenylaniline |
InChI |
InChI=1S/C12H9BrFN/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
AUWRUDBXZDBZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)N)F |
Origin of Product |
United States |
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